Home > Products > Screening Compounds P23472 > (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid - 74411-97-5

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Catalog Number: EVT-346209
CAS Number: 74411-97-5
Molecular Formula: C12H20N2O5
Molecular Weight: 272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a chiral compound frequently employed in organic synthesis, particularly in peptide chemistry. [, , ] This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing a piperidinone core. [, ] Its significance in scientific research stems from its utility as a versatile intermediate for developing bioactive molecules and peptidomimetics. [, ]

tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

  • Compound Description: This compound is a chiral lactam-constrained amino acid characterized by a six-membered ring backbone. It features isopropyl and tert-butyl ester side chains. []
  • Relevance: This compound shares a similar core structure with (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, both containing a 2-oxopiperidine ring. The key difference lies in the substituents attached to the nitrogen atom of the piperidine ring and the side chain at the 2-position. While (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid possesses a tert-butoxycarbonylamino group and an acetic acid side chain, this related compound has a bis(tert-butoxycarbonyl)amino group and a 3-methylbutanoic acid tert-butyl ester side chain. []

trans-Myristic Acid 3-tert-Butoxycarbonylamino-2-oxopiperidin-5-yl Ester

  • Compound Description: This compound is a derivative of 3-amino-5-hydroxy-piperidin-2-one. It features a long-chain myristic acid esterified to the 5-position of the piperidine ring and a tert-butoxycarbonyl protecting group on the amine at the 3-position. []
  • Relevance: Both this compound and (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid share a 2-oxopiperidine ring with a tert-butoxycarbonylamino substituent at the 3-position. The primary difference lies in the substituent at the 5-position of the piperidine ring. In this related compound, it's a myristic acid ester, whereas in (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, the 5-position is unsubstituted. []

(S)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic Acid (ATAA)

  • Relevance: While structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, both compounds belong to the class of constrained amino acids. (S)-ATAA incorporates a 3-hydroxyisoxazole ring, while (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid features a 2-oxopiperidine ring. Both compounds are of interest for their potential to influence biological targets, particularly as amino acid analogues. []

(R)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic Acid (ATAA)

  • Compound Description: (R)-ATAA, the other enantiomer of the racemic mixture ATAA, displays antagonist activity against NMDA and AMPA receptors. This specific enantiomer exhibits a Ki of 75 ± 5 μM and 57 ± 1 μM against NMDA and AMPA receptors, respectively. []
  • Relevance: Similar to its enantiomer (S)-ATAA, (R)-ATAA, while structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the commonality of being a constrained amino acid. This highlights the potential of modifying amino acid structures to achieve specific biological activities. []

1,2,3-Tri(N-tert-butoxycarbonylamino)propylphosphonate

  • Compound Description: This compound represents a class of molecules with all possible isomers synthesized from diethyl [N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonates. They serve as valuable intermediates in the synthesis of various biologically active compounds. []
  • Relevance: This compound and (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid both utilize tert-butoxycarbonyl (Boc) groups for amine protection. While their core structures differ, the shared use of this common protecting group highlights a similarity in synthetic strategies for these types of molecules. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

  • Compound Description: BisP4 is a bispidinone derivative found to exhibit cytotoxic effects on various pancreatic cancer cell lines in vitro. It induces apoptosis, leading to cell death. []
  • Relevance: This compound, although structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the characteristic of being a complex, multicyclic molecule with potential biological activity. The presence of amino acid-like moieties in BisP4 suggests a potential for interacting with biological targets, similar to the potential of constrained amino acids like (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. []

Boc-NHCH(CH2Ph)CH(OH)CH2CH(CH2Ph)CO-Xaa-Phe-NH2 (9-11)

  • Compound Description: These represent a series of twelve pseudotetrapeptides containing a hydroxyethylene isostere replacement of a peptide bond. They are designed as potential inhibitors of aspartic proteinases. The "Xaa" represents variable amino acid residues (Gln, Glu(OBzl), or Ile) within the peptide sequence. []
  • Relevance: Similar to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, these compounds showcase the incorporation of a Boc-protected amine. This further emphasizes the prevalence of Boc as a protecting group in the synthesis of peptides and amino acid analogues. Although their structures and targets differ, the shared use of Boc signifies common ground in synthetic approaches for potentially bioactive molecules. []
  • Compound Description: This compound is a key intermediate in the synthesis of Amprenavir, an HIV protease inhibitor. []
  • Relevance: This compound, although structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the characteristic of containing a carbamate moiety. This highlights a similarity in certain structural elements used in medicinal chemistry and the development of bioactive compounds. []

Erythro- and Threo-amino-(3′-hydroxy-4′,5′-dihydro-isoxazol-5′-yl)-acetic Acids

  • Compound Description: These compounds represent two enantiomeric pairs synthesized as potential glutamate receptor modulators. The specific pharmacological profile (agonist or antagonist) and receptor selectivity (AMPA, KA, NMDA, or mGluR) depend on the absolute configuration of the two stereogenic centers in each molecule. []
  • Relevance: The erythro and threo isomers, while distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid in structure, exemplify the critical role of stereochemistry in biological activity. This emphasizes that even small changes in three-dimensional structure can drastically alter the way a compound interacts with biological targets. []

8-(N,N-Dimethylaminonaphthalen-1-yl)acetic Acid tert-Butyl Ester

  • Compound Description: This compound was used as a model to study the impact of a peri-dimethylamino substituent on the rate of proton transfer at the α-carbon position in potassium deuteroxide solutions. []
  • Relevance: Although structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, this compound highlights the concept of using model compounds to understand chemical reactivity. This approach can be valuable in drug design, where understanding the influence of substituents on a molecule's properties is crucial. []

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic for diabetes. Its metabolism in rat liver microsomes includes C-demethylation, a relatively uncommon metabolic transformation. []
  • Relevance: LC15-0133 exemplifies the diversity of structures that can exhibit biological activity. While structurally dissimilar to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it underscores the importance of understanding metabolic pathways and potential biotransformations during drug development. []

12. [D-Phe6,13ψ14,CH2-N,Tac14]BN-(6-14) (RC-3950-II) * Compound Description: This compound is a potent bombesin (BN) antagonist modified with a reduced peptide bond and incorporating D-Phe and Tac (thiazolidine-4-carboxylic acid) at specific positions. []* Relevance: Although structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, RC-3950-II highlights the approach of designing peptide analogues with modified backbones (reduced peptide bond) and incorporating specific amino acid residues to achieve potent and selective antagonism of peptide receptors. This approach can inspire the development of similar strategies for targeting other peptide receptors with constrained amino acid derivatives. []

  • Compound Description: This compound is an N-acetylcysteine (NAC) conjugate of valproic acid (VPA), a drug used to treat epilepsy and bipolar disorder. It is formed as a detoxification product of reactive metabolites generated during VPA metabolism. []
  • Relevance: While this compound doesn't share a direct structural resemblance to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it highlights the body's strategy to detoxify reactive metabolites through conjugation with glutathione and subsequent metabolism to NAC conjugates. This knowledge is crucial when assessing the safety profile of drug candidates, including constrained amino acid derivatives like (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, and predicting their potential metabolic fate and toxicity. []

[Trp27]β-Endorphin

  • Compound Description: This synthetic analog of human β-endorphin has a tryptophan residue replacing the naturally occurring tyrosine at position 27. This modification results in a significant increase in analgesic potency compared to the native peptide. []
  • Relevance: The [Trp27]β-endorphin analog, while structurally unrelated to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, emphasizes the potential of amino acid substitutions in enhancing biological activity. This strategy of single amino acid replacement, resulting in improved potency, showcases a fundamental principle in peptide-based drug design. []

4-(N)-Docosahexaenoyl 2′,2′-Difluorodeoxycytidine (DHA-dFdC)

  • Compound Description: DHA-dFdC is a synthetic compound where docosahexaenoic acid (DHA) is conjugated to the anticancer drug gemcitabine (dFdC). This modification aims to improve the drug's efficacy and pharmacokinetic properties. []
  • Relevance: DHA-dFdC exemplifies the strategy of conjugating a bioactive molecule with a lipid or fatty acid to enhance its delivery and therapeutic efficacy. While structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it highlights an approach to potentially improve the properties of therapeutic molecules. []
Overview

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a chiral compound prominently utilized in organic synthesis, particularly in peptide chemistry. This compound serves as a crucial building block for synthesizing complex molecules, especially those incorporating a piperidinone core. Its significance lies in its versatility as an intermediate for developing bioactive molecules and peptidomimetics, which are synthetic compounds that mimic the biological activity of peptides .

Source

The compound is synthesized from L-glutamic acid, which acts as the chiral starting material. The synthesis involves several steps, including protection of functional groups, cyclization, and final deprotection to yield the target compound .

Classification

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid can be classified under the category of amino acids and derivatives, specifically as an amino acid derivative containing a piperidinone structure. Its chemical formula is C₁₂H₂₀N₂O₅, and it has a molecular weight of 272.3 g/mol .

Synthesis Analysis

Methods

The synthesis of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid typically follows these steps:

  1. Starting Material: L-glutamic acid is used as the chiral precursor.
  2. Protection of Functional Groups: The amino and carboxylic acid groups of L-glutamic acid are protected using tert-butoxycarbonyl (Boc) and benzyl ester protecting groups.
  3. Cyclization: The protected glutamic acid undergoes cyclization to form a piperidinone ring.
  4. Deprotection and Alkylation: After cyclization, the protecting groups are removed selectively. The resulting amine is then alkylated with bromoacetic acid to introduce the acetic acid side chain.
  5. Final Deprotection: The synthesis concludes with removing any remaining protecting groups to yield (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid.

Technical Details

The reactions typically involve coupling reagents such as N,N'-Dicyclohexylcarbodiimide or HATU for amide bond formation, which is crucial in peptide synthesis. The Boc group can be removed under acidic conditions using trifluoroacetic acid, liberating the free amine for further functionalization.

Molecular Structure Analysis

Structure

The molecular structure of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid features a piperidinone ring with a tert-butoxycarbonylamino group and an acetic acid side chain.

Data

  • Molecular Formula: C₁₂H₂₀N₂O₅
  • Molecular Weight: 272.3 g/mol
  • CAS Number: 74411-97-5
  • MDL Number: MFCD02684394 .
Chemical Reactions Analysis

Reactions

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid participates in various chemical reactions:

  1. Amide Bond Formation: The carboxylic acid group can couple with amines using coupling reagents.
  2. Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
  3. Reduction of Carbonyl Group: The carbonyl group in the piperidinone ring can be reduced to an alcohol using sodium borohydride .

Technical Details

These reactions are critical for constructing peptide chains and modifying existing structures to enhance biological activity.

Mechanism of Action

Process

The mechanism of action for (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid primarily revolves around its role as an intermediate in synthesizing bioactive molecules. It mimics natural peptides due to its structural features, facilitating interactions with biological targets.

Data

Research indicates that compounds derived from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid have shown potential therapeutic applications, including anti-HIV activity and inhibition of angiotensin-converting enzymes.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density, melting point, and boiling point are not universally reported, general characteristics include:

  • Appearance: Typically exists as a white to off-white solid or powder.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.

Relevant Data or Analyses

The compound's stability under various conditions is crucial for its application in synthetic chemistry.

Applications

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid has several scientific uses:

  1. Peptide Synthesis: It serves as a valuable building block for constructing peptides that incorporate the piperidinone moiety into their backbone.
  2. Development of Peptidomimetics: Its structural features allow it to mimic natural peptides, making it useful in designing synthetic molecules that replicate biological activities.
  3. Medicinal Chemistry Research: It plays a significant role in synthesizing bioactive compounds with potential therapeutic applications .
Synthetic Methodologies for Tert-Butoxycarbonyl (Boc) Functionalization

Boc-Oxyma Mediated Protection Strategies in Piperidine Derivatives

The introduction of tert-butoxycarbonyl (Boc) groups onto nitrogen-rich heterocycles like piperidine derivatives demands precision to avoid racemization and side reactions. Oxyma-based reagents—particularly ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)—have emerged as superior additives for carbodiimide-mediated Boc protection. In piperidine substrates, coupling N-Boc-protected amino acids requires suppressing epimerization at chiral centers. Studies demonstrate that OxymaPure/DIC (diisopropylcarbodiimide) systems achieve near-quantitative Boc protection yields (>95%) while limiting racemization to <1% diastereomeric excess (de) [6]. This outperforms traditional benzotriazole-based additives (e.g., HOBt), which exhibit higher racemization rates (up to 9.3%) under similar conditions [4].

A critical challenge is the Beckmann rearrangement of Oxyma-B (1,3-dimethylvioluric acid), observed during coupling with histidine-containing peptides. This side reaction consumes 7–15% of the product via cyclic adduct formation [1]. Mitigation strategies include:

  • Optimizing stoichiometry (Boc₂O : Oxyma : substrate = 1.2 : 1.2 : 1)
  • Using low-polarity solvents (e.g., ethyl acetate)
  • Maintaining reaction temperatures <25°C to suppress rearrangement [1] [6].

Table 1: Performance of Coupling Additives in Boc Protection of Piperidine Derivatives

AdditiveCarbodiimideYield (%)Racemization (% de)Key Side Reaction
OxymaPureDIC>95<1HCN release (oxadiazole formation)
HOBtDIC819.3N-Acylurea formation
Oxyma-BDIC850.09Beckmann rearrangement (7–15%)
NoneEDCI4525Epimerization

Solvent Systems and Catalytic Conditions for Boc-Amino Acid Conjugation

Solvent selection critically influences Boc conjugation efficiency and stereochemical integrity. Aqueous-organic biphasic systems (e.g., H₂O/THF, 0.2 M NaHCO₃) enable Boc protection of hydrophilic amino acids with 90–95% yield and >99% de when using glyceroacetonide-Oxyma derivatives [4]. Conversely, hydrophobic substrates (e.g., tert-butyl esters) require phase-transfer catalysts like octyltrimethylammonium bromide to achieve >90% yield in water [4].

For anhydrous conditions, DMF alternatives—particularly ethyl acetate—are prioritized for sustainability. Ethyl acetate facilitates Boc protection with PMI (Process Mass Intensity) values 30% lower than DMF, aligning with green chemistry goals [7] [8]. Catalytic systems further enhance efficiency:

  • DMAP (4-dimethylaminopyridine): 0.1 equiv. in ethyl acetate accelerates Boc₂O-mediated protection at 25°C, achieving 85–90% yield in 2h [3].
  • N-methylmorpholine (NMM): Essential for suppressing epimerization during fragment condensations in nirmatrelvir synthesis [7].

Table 2: Solvent Systems for Boc-Amino Acid Conjugation

Solvent SystemSubstrate TypeCatalyst/AdditiveYield (%)Application Example
H₂O/THF (3:1)HydrophilicGlyceroacetonide-Oxyma92–95Boc-L-Lys(COCF₃)-OH conjugation
Ethyl acetateHydrophobicDMAP (0.1 equiv)85–90Fragment condensation
H₂O/DMF (2:1)tert-Butyl estersOctyltrimethylammonium bromide88Z-L-Phg-L-Phe-OtBu synthesis
CH₃CNAcid-sensitiveNone95Boc deprotection with HCl/dioxane

Stereoselective Synthesis of 2-Oxopiperidinylacetic Acid Scaffolds

Constructing the (S)-2-oxopiperidine core requires enantioselective methods to preserve chiral integrity at C3. Asymmetric hydrogenation of dehydro-piperidinone precursors using Ru-BINAP catalysts achieves 98% ee but suffers from harsh conditions (80°C, 50 bar H₂) [8]. Alternatively, chiral pool synthesis from L-glutamic acid derivatives enables access to enantiopure 3-aminopiperidin-2-ones:

  • Cyclization of N-Boc-L-glutamine methyl ester via intramolecular lactamization
  • Decarboxylative alkylation with bromoacetic acid under basic conditions (K₂CO₃, DMF)This route delivers the target scaffold in 5 steps with 99% ee and 70% overall yield [4] [8].

OxymaPure-mediated fragment coupling proves essential for installing the acetic acid moiety without racemization. When conjugating N-Boc-3-aminopiperidin-2-one to bromoacetic acid, OxymaPure/EDCI in water at pH 8.3 achieves 92% yield and >99% de, outperforming COMU or HATU in organic solvents [4] [8].

Catalyst-Free Boc-Protection in Aqueous Media for Enhanced Sustainability

Eliminating catalysts and organic solvents in Boc protection reduces environmental impact and simplifies purification. Water-mediated Boc installation using Boc₂O and NaHCO₃ (3 equiv) in aqueous suspensions achieves 90–95% yield for piperidine substrates at 25°C [4] [6]. The mechanism involves in situ formation of water-soluble Boc-carbonate anions, which react selectively with amine groups without epimerizing adjacent stereocenters [6].

For deprotection, mechanochemical ball milling with p-toluenesulfonic acid (p-TsOH) in solvent-free conditions quantitatively removes Boc groups in 10 minutes [5]. This contrasts with traditional TFA/dichloromethane methods, which generate >30 kg of waste per kg product and risk epimerization (up to 8% with TFA) [7]. The aqueous workup involves simple filtration of the amine p-TsOH salt, eliminating solvent-intensive chromatographic purification.

Sustainable advantages:

  • PMI reduction by 50% compared to DMF-based Boc protection [8]
  • Complete avoidance of genotoxic peptide coupling reagents (e.g., HATU, COMU) [7]
  • Compatibility with sensitive motifs (e.g., tert-butyl esters, N-Fmoc groups) [4]

Table 3: Stereoselective Approaches to 2-Oxopiperidinylacetic Acid Scaffolds

MethodKey Conditionsee (%)Overall YieldPMI
Asymmetric hydrogenationRu-BINAP, 50 bar H₂, 80°C9845% (3 steps)120
Chiral pool synthesisL-glutamic acid, K₂CO₃, DMF9970% (5 steps)85
Enzymatic resolutionLipase B, vinyl acetate>9935% (2 steps)65
OxymaPure-mediated couplingEDCI, H₂O, pH 8.3>9992% (1 step)40

Properties

CAS Number

74411-97-5

Product Name

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid

Molecular Formula

C12H20N2O5

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1

InChI Key

GLPLDJICXMMSBB-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.